Macrolactin Z Macrolactin Z Macrolactin Z is a natural product found in Bacillus with data available.
Brand Name: Vulcanchem
CAS No.: 1426299-59-3
VCID: VC3180749
InChI: InChI=1S/C29H40O8/c1-23-14-8-4-3-5-9-15-24(30)22-25(31)16-10-6-11-17-26(18-12-7-13-19-28(33)36-23)37-29(34)21-20-27(32)35-2/h3,5-7,9-13,15,17,19,23-26,30-31H,4,8,14,16,18,20-22H2,1-2H3/t23-,24-,25-,26+/m0/s1
SMILES: CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC(=O)CCC(=O)OC)O)O
Molecular Formula: C29H40O8
Molecular Weight: 516.6 g/mol

Macrolactin Z

CAS No.: 1426299-59-3

Cat. No.: VC3180749

Molecular Formula: C29H40O8

Molecular Weight: 516.6 g/mol

* For research use only. Not for human or veterinary use.

Macrolactin Z - 1426299-59-3

Specification

CAS No. 1426299-59-3
Molecular Formula C29H40O8
Molecular Weight 516.6 g/mol
IUPAC Name 4-O-[(8S,14S,16R,24S)-14,16-dihydroxy-24-methyl-2-oxo-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-8-yl] 1-O-methyl butanedioate
Standard InChI InChI=1S/C29H40O8/c1-23-14-8-4-3-5-9-15-24(30)22-25(31)16-10-6-11-17-26(18-12-7-13-19-28(33)36-23)37-29(34)21-20-27(32)35-2/h3,5-7,9-13,15,17,19,23-26,30-31H,4,8,14,16,18,20-22H2,1-2H3/t23-,24-,25-,26+/m0/s1
Standard InChI Key OVCQSZDZWUIFMJ-ASDGIDEWSA-N
Isomeric SMILES C[C@H]1CCCC=CC=C[C@@H](C[C@H](CC=CC=C[C@H](CC=CC=CC(=O)O1)OC(=O)CCC(=O)OC)O)O
SMILES CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC(=O)CCC(=O)OC)O)O
Canonical SMILES CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC(=O)CCC(=O)OC)O)O

Introduction

Chemical Structure and Properties of Macrolactins

Core Structural Features

Macrolactins are characterized by a 24-membered macrocyclic lactone ring as their core structure. The general structure typically includes:

  • A 24-membered macrolactone ring

  • Three separated diene structural elements

  • Multiple hydroxyl groups at specific positions

  • An ester carbonyl carbon

  • Multiple chiral centers

Based on the structural characteristics of other macrolactins, Macrolactin Z would likely maintain this core 24-membered ring structure while featuring unique modifications to distinguish it from other members of the family. The macrolactin structure typically contains six double bonds and one ester carbonyl carbon within the macrolactone ring, accounting for eight degrees of unsaturation .

Spectroscopic Properties

The spectroscopic characteristics of macrolactins generally include:

  • ¹³C NMR spectra displaying ester carbonyl carbon resonances at approximately δc 167.8 and 174.5

  • Olefinic methine carbon signals between δc 117.5 and 146.0

  • ¹H NMR spectra featuring multiple olefinic proton signals between δH 5.0 and 7.0

  • UV absorption bands characteristic of conjugated polyene systems

Macrolactin Z would likely exhibit circular dichroism (CD) spectra with specific Cotton effects, similar to Macrolactin XY which shows a negative Cotton effect at 260 nm and a positive Cotton effect at 233 nm, reflecting its absolute configuration .

Biosynthesis of Macrolactins

Biosynthetic Gene Clusters

Macrolactins are biosynthesized by modular polyketide synthases (PKS). In Bacillus amyloliquefaciens FZB42, the pks2 operon has been identified as responsible for macrolactin biosynthesis . This biosynthetic machinery belongs to the Type I polyketide synthase system, which exhibits a trans-acyltransferase architecture, utilizing a discrete acyltransferase enzyme iteratively in the assembly of the macrolactin structure .

Precursors and Biosynthetic Pathway

Feeding experiments with ¹³C-acetate have revealed that macrolactins are synthesized using acetate/malonate as the sole precursor, resulting in an alternating labeling pattern of the carbon skeleton with ¹³C . The macrolactin structure is compatible with the domain organization of the pks2-operon, confirming its polyketide origin.

Based on the biosynthetic patterns observed in other macrolactins, Macrolactin Z would likely be produced through a similar polyketide biosynthetic pathway, with potential post-PKS modifications creating its unique structural features.

Biological Activities of Macrolactins

Antimicrobial Properties

Macrolactins exhibit varying degrees of antibacterial activity against a range of microorganisms. For instance, Macrolactin XY demonstrates significant inhibitory effects against multiple bacterial species, with particularly strong activity against Enterococcus faecalis (MIC 3 μg/mL and MBC 12 μg/mL) . Other macrolactins also show activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Vibrio traumaticus, and Vibrio parahaemolyticus with MICs ranging from 3 to 12 μg/mL .

Table 1. Antibacterial Activities of Selected Macrolactins Against Various Microorganisms

CompoundE. faecalisS. aureusB. subtilisE. coli
Macrolactin XY312624624624
Macrolactin F6246246241248
Macrolactin A6246246241248

Values represent MIC (μg/mL) (left column) and MBC (μg/mL) (right column) for each organism.

Anti-inflammatory Activity

Some macrolactins demonstrate significant anti-inflammatory properties. For example, 7,13-epoxyl-macrolactin A exhibits potent inhibitory effects on the expression of inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . The epoxy ring in this compound appears to enhance its anti-inflammatory properties compared to other macrolactins.

Mechanism of Antibacterial Action

The antibacterial mechanism of macrolactins has been investigated, particularly for Macrolactin XY. This compound appears to:

  • Disrupt bacterial cell membrane integrity and permeability

  • Inhibit the expression of genes associated with bacterial energy metabolism

  • Affect bacterial membrane potential

  • Interfere with protein synthesis, particularly larger-molecular-weight proteins

  • Cause leakage of intracellular components, as evidenced by increased extracellular nucleic acid content

Structure-Activity Relationships in Macrolactins

Key Structural Determinants of Activity

Analysis of structure-activity relationships indicates that the position and type of substituents on the macrolactin ring significantly influence biological activity. For instance:

  • Macrolactins exhibit strong antibacterial activity when the C-15 position is linked to a hydroxyl group

  • The methoxyl group at the C-15 position in Macrolactin XY contributes significantly to its enhanced antibacterial effects compared to other macrolactins

  • The presence of an epoxy ring, as in 7,13-epoxyl-macrolactin A, appears to enhance anti-inflammatory activity

Based on these observations, the specific modifications in Macrolactin Z would likely determine its particular biological activity profile and potency.

Comparative Analysis with Other Macrolactins

The main structural differences between macrolactin variants often involve:

  • The oxidation state of carbon atoms at specific positions

  • The presence of methoxyl versus hydroxyl groups

  • The formation of epoxy rings between hydroxyl groups

  • Acylation patterns at various positions

For example, Macrolactin XY differs from other macrolactins primarily in having a methoxyl group at the C-15 position, whereas other macrolactins typically feature a hydroxyl group at this position . Similarly, 7,13-epoxyl-macrolactin A features an epoxy moiety formed by the condensation between 7-OH and 13-OH .

Table 2. Structural Comparison of Selected Macrolactins

CompoundCore StructureKey ModificationsDistinctive Features
Macrolactin XY24-membered macrolactoneMethoxylation at C-15Superior antibacterial activity against E. faecalis
Macrolactin A24-membered macrolactoneHydroxylation at C-15Prototype structure for macrolactin family
7,13-epoxyl-macrolactin A24-membered macrolactoneEpoxy ring between positions 7 and 13Enhanced anti-inflammatory activity

Future Research Directions

Structural Elucidation and Synthesis

Complete structural elucidation of Macrolactin Z would be essential for understanding its properties and potential applications. This would involve:

  • Isolation and purification from bacterial cultures

  • Comprehensive spectroscopic analysis (NMR, MS, IR, UV)

  • Determination of absolute configuration

  • Total synthesis to confirm structure and develop production methods

Biological Activity Profiling

Comprehensive screening of Macrolactin Z for various biological activities would be important, including:

  • Broad-spectrum antimicrobial testing

  • Anti-inflammatory assays

  • Cytotoxicity against cancer cell lines

  • Antiviral testing

  • Mechanism of action studies

Structure-Activity Relationship Studies

Development of structure-activity relationships through systematic modification of the Macrolactin Z structure could lead to more potent or selective derivatives with enhanced properties for specific applications.

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